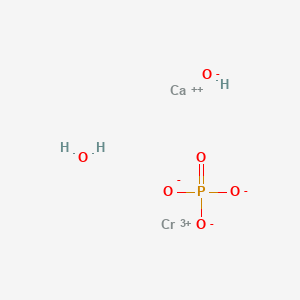
Calcium;chromium(3+);hydroxide;phosphate;hydrate
Description
Le phosphate d'hydroxyde de calcium et de chrome(III) hydraté est un composé inorganique complexe qui combine du calcium, du chrome à l'état d'oxydation +3, des ions hydroxyde, des ions phosphate et des molécules d'eau.
Propriétés
Numéro CAS |
189236-56-4 |
|---|---|
Formule moléculaire |
CaCrH3O6P+ |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
calcium;chromium(3+);hydroxide;phosphate;hydrate |
InChI |
InChI=1S/Ca.Cr.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q+2;+3;;;/p-4 |
Clé InChI |
MOSOUPHJYFWKTM-UHFFFAOYSA-J |
SMILES canonique |
O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Cr+3] |
Origine du produit |
United States |
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du phosphate d'hydroxyde de calcium et de chrome(III) hydraté implique généralement la réaction de sels de calcium (tels que le chlorure de calcium ou le nitrate de calcium) avec des sels de chrome(III) (tels que le chlorure de chrome(III) ou le nitrate de chrome(III)) en présence de sources de phosphate (telles que l'acide phosphorique ou le phosphate de sodium) et de sources d'hydroxyde (telles que l'hydroxyde de sodium ou l'hydroxyde d'ammonium). La réaction est généralement effectuée en milieu aqueux à des températures et des niveaux de pH contrôlés pour assurer la formation du composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de précipitation à grande échelle où les réactifs sont mélangés dans de grands réacteurs sous des conditions contrôlées. Le précipité résultant est ensuite filtré, lavé et séché pour obtenir le produit final. La pureté et le rendement du composé peuvent être optimisés en ajustant les paramètres de réaction tels que la concentration, la température et le pH.
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le phosphate d'hydroxyde de calcium et de chrome(III) hydraté a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés contenant du chrome et comme catalyseur dans diverses réactions chimiques.
Biologie : L'activité biologique potentielle du composé est étudiée pour ses effets sur les processus cellulaires et son utilisation dans les biomatériaux.
Médecine : Des recherches sont menées sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique pour certaines affections médicales.
Industrie : Le composé est exploré pour son utilisation en science des matériaux, en particulier dans le développement de matériaux avancés présentant des propriétés spécifiques telles que la résistance à la corrosion et l'activité catalytique.
Mécanisme d'action
Le mécanisme d'action du phosphate d'hydroxyde de calcium et de chrome(III) hydraté implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. L'ion chrome(III) peut interagir avec diverses biomolécules, affectant potentiellement les activités enzymatiques et les processus cellulaires. Les groupes phosphate et hydroxyde peuvent également jouer un rôle dans la modulation de l'activité du composé en influençant sa solubilité et sa stabilité dans les environnements biologiques.
Applications De Recherche Scientifique
Calcium;chromium(3+);hydroxide;phosphate;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in biomaterials.
Medicine: Research is conducted on its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: The compound is explored for its use in materials science, particularly in the development of advanced materials with specific properties such as corrosion resistance and catalytic activity.
Mécanisme D'action
The mechanism of action of calcium;chromium(3+);hydroxide;phosphate;hydrate involves its interaction with molecular targets and pathways in biological systems. The chromium(III) ion can interact with various biomolecules, potentially affecting enzymatic activities and cellular processes. The phosphate and hydroxide groups may also play a role in modulating the compound’s activity by influencing its solubility and stability in biological environments.
Comparaison Avec Des Composés Similaires
Composés similaires
Phosphate de calcium : Un composé largement étudié avec des applications dans la régénération osseuse et les matériaux dentaires.
Hydroxyde de chrome(III) : Connu pour son utilisation dans les pigments et comme précurseur d'autres composés du chrome.
Hydroxyde de calcium : Couramment utilisé dans les matériaux de construction et comme régulateur de pH.
Unicité
Le phosphate d'hydroxyde de calcium et de chrome(III) hydraté est unique en raison de la combinaison de calcium, de chrome, d'hydroxyde et de phosphate en un seul composé. Cette composition unique confère des propriétés chimiques et physiques spécifiques qui ne sont pas observées dans les composants individuels ou d'autres composés similaires. La présence de chrome(III) ajoute une activité redox et des effets biologiques potentiels, tandis que le calcium et le phosphate contribuent aux propriétés structurelles et fonctionnelles du composé.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


